molecular formula C190H287N55O57 B1151253 scNPY

scNPY

Cat. No.: B1151253
M. Wt: 4253.7
Attention: For research use only. Not for human or veterinary use.
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Description

Scrambled Neuropeptide Y (scNPY) is a synthetic peptide control used in studies investigating the biological roles of Neuropeptide Y (NPY), a 36-amino acid neuropeptide critical in regulating vasoconstriction, memory retention, food intake, and circadian rhythms . This compound retains the same amino acid composition as NPY but features a randomized sequence (SKPQRDANREPTRYAIYDYSNPDIELHYLRPAYALG-NH2), rendering it biologically inert while maintaining physicochemical stability . Synthesized via Fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis, this compound serves as a critical negative control to distinguish sequence-specific effects of NPY from nonspecific interactions . Key molecular properties include a molecular weight of 4253.7 g/mol, solubility in water (1 mg/mL), and storage stability at -20°C (powder) or -80°C (solution) .

Properties

Molecular Formula

C190H287N55O57

Molecular Weight

4253.7

IUPAC Name

(4S)-4-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C190H287N55O57/c1-16-94(9)149(239-155(271)99(14)214-164(280)125(76-102-39-49-108(250)50-40-102)229-160(276)115(31-22-66-208-189(201)202)219-182(298)151(100(15)248)241-179(295)139-36-27-70-244(139)185(301)120(59-62-145(260)261)223-158(274)113(29-20-64-206-187(197)198)217-172(288)130(81-141(194)255)226-153(269)97(12)213-165(281)131(83-146(262)263)233-159(275)114(30-21-65-207-188(199)200)216-161(277)116(57-60-140(193)254)218-177(293)137-34-25-69-243(137)183(299)118(28-18-19-63-191)221-156(272)112(192)88-246)181(297)236-128(79-105-45-55-111(253)56-46-105)169(285)234-132(84-147(264)265)173(289)231-127(78-104-43-53-110(252)54-44-104)170(286)238-135(89-247)175(291)237-134(82-142(195)256)186(302)245-71-26-35-138(245)178(294)235-133(85-148(266)267)174(290)240-150(95(10)17-2)180(296)220-117(58-61-144(258)259)162(278)227-123(74-93(7)8)167(283)232-129(80-106-86-205-90-211-106)171(287)230-126(77-103-41-51-109(251)52-42-103)168(284)228-122(73-92(5)6)166(282)222-119(32-23-67-209-190(203)204)184(300)242-68-24-33-136(242)176(292)215-98(13)154(270)225-124(75-101-37-47-107(249)48-38-101)163(279)212-96(11)152(268)224-121(72-91(3)4)157(273)210-87-143(196)257/h37-56,86,90-100,112-139,149-151,246-253H,16-36,57-85,87-89,191-192H2,1-15H3,(H2,193,254)(H2,194,255)(H2,195,256)(H2,196,257)(H,205,211)(H,210,273)(H,212,279)(H,213,281)(H,214,280)(H,215,292)(H,216,277)(H,217,288)(H,218,293)(H,219,298)(H,220,296)(H,221,272)(H,222,282)(H,223,274)(H,224,268)(H,225,270)(H,226,269)(H,227,278)(H,228,284)(H,229,276)(H,230,287)(H,231,289)(H,232,283)(H,233,275)(H,234,285)(H,235,294)(H,236,297)(H,237,291)(H,238,286)(H,239,271)(H,240,290)(H,241,295)(H,258,259)(H,260,261)(H,262,263)(H,264,265)(H,266,267)(H4,197,198,206)(H4,199,200,207)(H4,201,202,208)(H4,203,204,209)/t94-,95-,96-,97-,98-,99-,100+,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,149-,150-,151-/m0/s1

SMILES

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)N3CCCC3C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC4=CNC=N4)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)N6CCCC6C(=O)NC(C)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NCC(=O)N)NC(=O)C(C)NC(=O)C(CC8=CC=C(C=C8)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C9CCCN9C(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C(CO)N

Synonyms

Alternative Names: scNPY, NPY (scrambled)

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs: NPY vs. scNPY

While this compound and NPY share identical amino acids, their divergent sequences result in markedly different biological activities:

  • NPY : Binds to G protein-coupled receptors (Y1, Y2, Y4, Y5) with high affinity, activating pathways such as PI3K/Akt, which promotes neuroprotection and cell survival . For example, NPY treatment in retinal studies increased Akt (Ser473) phosphorylation by 3-fold compared to this compound .

Functional Analogs: NPY Receptor Antagonists

Small-molecule antagonists like CGP 71683 (Y1 antagonist) and BIIE 0246 (Y2 antagonist) inhibit NPY signaling but differ fundamentally from this compound:

  • Biological Impact : In retinal models, co-treatment of NPY with CGP 71683 (3 µM) or BIIE 0246 (0.1 µM) reduced Akt phosphorylation by 60–70%, contrasting with this compound’s inertness .

Other Control Peptides

These compounds share this compound’s design logic—retaining amino acid composition but disrupting sequence-dependent activity.

Data Table: Comparative Analysis of this compound, NPY, and Antagonists

Compound Structure/Sequence Molecular Weight (g/mol) Biological Activity Key Findings
This compound SKPQRDANREPTRYAIYDYSNPDIELHYLRPAYALG-NH2 4253.7 No receptor binding; no modulation of VEGF, BDNF, or NPY receptors Validates NPY-specific effects in Akt phosphorylation assays
NPY YPSKPDNPGEDAPAEDLARYYSALRHYINLITRQRY-NH2 (native sequence) 4272.8 Activates Y1/Y2/Y4/Y5 receptors; induces PI3K/Akt, ERK pathways Increases Akt phosphorylation by 3× vs. This compound in retinal models
CGP 71683 Small molecule (Y1 antagonist) ~500 (estimated) Blocks Y1 receptor; inhibits NPY-induced Akt phosphorylation Reduces NPY-triggered Akt phosphorylation by 60% at 3 µM
BIIE 0246 Small molecule (Y2 antagonist) ~450 (estimated) Blocks Y2 receptor; suppresses NPY-mediated signaling Reduces NPY-triggered Akt phosphorylation by 70% at 0.1 µM

Research Findings and Implications

  • This compound in Mechanistic Studies : In NPY research, this compound’s inertness confirms that observed effects (e.g., Akt activation) are sequence-specific. For instance, retinal tissues treated with this compound showed baseline Akt phosphorylation levels, unlike NPY-treated samples .
  • Antagonists vs. This compound: While antagonists directly inhibit NPY pathways, this compound’s utility lies in ruling out off-target effects.
  • Technical Validation : Techniques like Western blotting, receptor-binding assays, and gene expression profiling are critical to distinguish this compound from active compounds .

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